

2-Tetrahydrofuroic Acid in Medicinal Chemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

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Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a common and often essential functional group for target engagement, can introduce challenges such as poor metabolic stability, limited membrane permeability, and potential for toxicity.^{[1][2][3]} This has led to the exploration of carboxylic acid bioisosteres, structural mimics that retain the desired biological activity while improving the overall drug-like properties of a molecule.^{[4][5][6][7]} Among these, **2-Tetrahydrofuroic acid** (2-THFA) has emerged as a valuable scaffold. This technical guide provides a comprehensive review of 2-THFA in medicinal chemistry, covering its physicochemical properties, synthesis, and applications, with a focus on its role as a carboxylic acid isostere in approved and investigational drugs.

Physicochemical Properties of 2-Tetrahydrofuroic Acid and Comparison with Other Carboxylic Acid Isosteres

2-Tetrahydrofuroic acid offers a unique combination of properties that make it an attractive surrogate for a simple carboxylic acid. Its saturated heterocyclic ring structure imparts a different conformational profile and alters its polarity and acidity compared to a simple alkyl or

aryl carboxylic acid. A summary of its key physicochemical properties is presented below, alongside a comparison with other common carboxylic acid bioisosteres.

Property	2-Tetrahydrofuroic Acid	Benzoic Acid	Tetrazole-1-acetic acid	Hydroxamic Acid (generic)	Acylsulfonamide (generic)
Molecular Weight (g/mol)	116.12[8]	122.12[9]	128.09[10]	Varies	Varies
pKa	~3.60[6][11] [12][13]	~4.20[8][9] [14][15]	~4.7-5.9[2] [16]	~8-9[4][17]	~3.5-7.6[1][4] [5][7][18]
logP	~0.25[6]	~1.87	~ -0.7[10]	Varies	Varies
Boiling Point (°C)	243.2 @ 760 mmHg[6][19]	249[15]	-	-	-
Melting Point (°C)	21[8][11][19]	121-123[15]	180-183	-	-
Solubility in Water	Soluble[8][11]	Slightly Soluble[9]	-	-	-

Synthesis of 2-Tetrahydrofuroic Acid

Both racemic and enantiomerically pure forms of **2-tetrahydrofuroic acid** are accessible through various synthetic routes. The choice of method depends on the desired stereochemistry, which is often crucial for biological activity.

Racemic Synthesis

The most common method for preparing racemic **2-tetrahydrofuroic acid** is the catalytic hydrogenation of 2-furoic acid. This reaction reduces the furan ring to a tetrahydrofuran ring. [17][20]

Chiral Synthesis: Optical Resolution

Optically pure enantiomers of **2-tetrahydrofuroic acid** are typically obtained through the resolution of the racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Experimental Protocols

Detailed Protocol for Optical Resolution of (\pm)-2-Tetrahydrofuroic Acid

This protocol describes the resolution of racemic **2-tetrahydrofuroic acid** using (S)-(-)-1-phenylethylamine as the resolving agent to obtain the (S)-enantiomer.

Materials:

- (\pm)-**2-Tetrahydrofuroic acid**
- (S)-(-)-1-Phenylethylamine
- Methanol
- 5M Hydrochloric Acid
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Filtration apparatus

Procedure:

- Salt Formation:
 - Dissolve racemic **2-tetrahydrofuroic acid** (1.0 eq) in methanol.
 - In a separate flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in methanol.

- Slowly add the amine solution to the acid solution with stirring.
- Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate crystallization of the diastereomeric salt. Further cooling in an ice bath can enhance crystallization.
- Separation of Diastereomers:
 - Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
 - Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
 - The filtrate contains the more soluble diastereomeric salt.
- Liberation of the Enantiomerically Enriched Acid:
 - Suspend the collected crystals in water and add 5M hydrochloric acid until the pH is acidic (pH ~2), which will protonate the carboxylic acid and dissolve the salt.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched **(S)-(-)-2-tetrahydrofuroic acid**.
- Determination of Enantiomeric Excess:
 - The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Detailed Protocol for Amide Bond Formation using EDC/HOBt Coupling

This protocol outlines the coupling of **(S)-2-tetrahydrofuroic acid** with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[\[24\]](#) [\[25\]](#)[\[26\]](#)[\[27\]](#)

Materials:

- **(S)-2-Tetrahydrofuroic acid**
- Primary amine
- EDC hydrochloride
- HOBr
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Reaction Setup:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(S)-2-tetrahydrofuroic acid** (1.0 eq) and HOBr (1.1 eq) in anhydrous DCM or DMF.
 - Add the primary amine (1.0-1.2 eq) to the solution.
 - Cool the reaction mixture to 0 °C in an ice bath with stirring.
- Coupling Reaction:
 - Add DIPEA (2.0 eq) dropwise to the stirred solution.

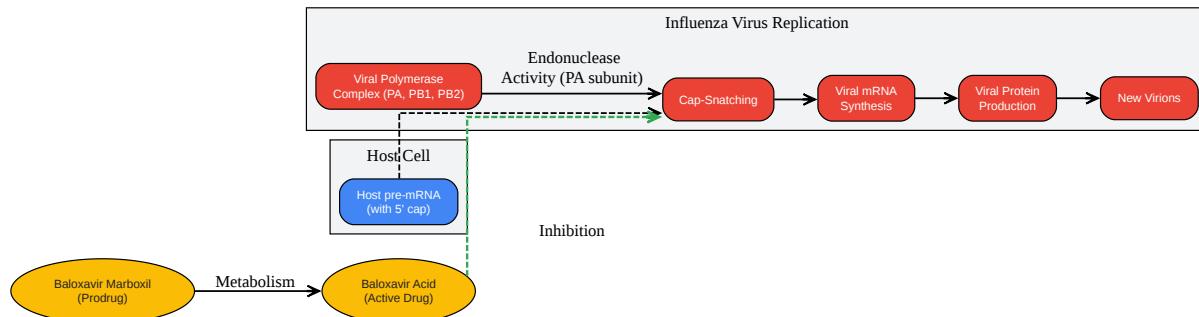
- Slowly add EDC hydrochloride (1.1 eq) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Applications of 2-Tetrahydrofuroic Acid in Medicinal Chemistry

The **2-tetrahydrofuroic acid** moiety has been successfully incorporated into several clinically used drugs, demonstrating its utility in improving pharmacokinetic and/or pharmacodynamic properties.

Antiviral Agents: Baloxavir Marboxil

Baloxavir marboxil (Xofluza®) is an antiviral drug used for the treatment of influenza A and B.^[1] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid. The mechanism of action involves the inhibition of the cap-dependent endonuclease activity of the viral polymerase, a crucial enzyme for viral gene transcription.^{[5][11][28]} This "cap-snatching" inhibition prevents the virus from hijacking host cell mRNA to initiate its own replication.^{[1][29]}

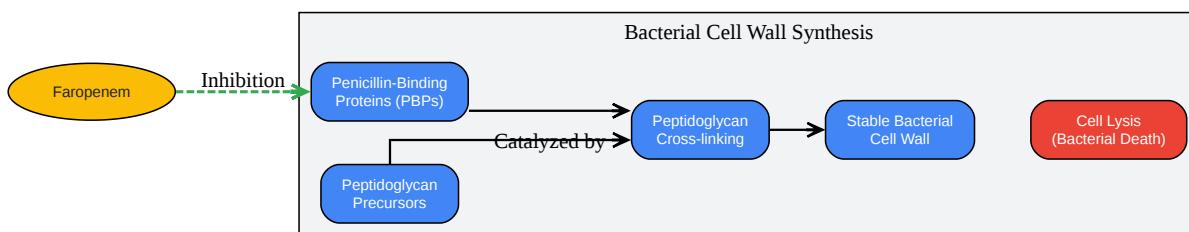


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Mechanism of action of Baloxavir Marboxil.

Antibacterial Agents: Faropenem

Faropenem is a broad-spectrum β -lactam antibiotic belonging to the penem class.^{[4][12]} Its mechanism of action is the inhibition of bacterial cell wall synthesis.^{[7][8][9]} Specifically, faropenem covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.^{[3][14][18][19]} The disruption of the cell wall integrity leads to bacterial cell lysis and death. The (R)-tetrahydrofuran-2-carboxylic acid moiety is a key component of faropenem.^[30]



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Mechanism of action of Faropenem.

Other Therapeutic Areas

The **2-tetrahydrofuroic acid** scaffold is also found in drugs for other indications, such as alfuzosin and terazosin, which are used in the treatment of benign prostatic hyperplasia.[20]

Conclusion

2-Tetrahydrofuroic acid has proven to be a versatile and valuable building block in medicinal chemistry. Its utility as a carboxylic acid bioisostere allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to the development of safer and more effective drugs. The successful incorporation of this moiety into approved drugs for various therapeutic areas underscores its importance and provides a strong rationale for its continued use in drug design and development. The synthetic accessibility of both racemic and chiral forms of 2-THFA further enhances its appeal to medicinal chemists. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of well-characterized bioisosteres like **2-tetrahydrofuroic acid** will remain a critical aspect of drug discovery.

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